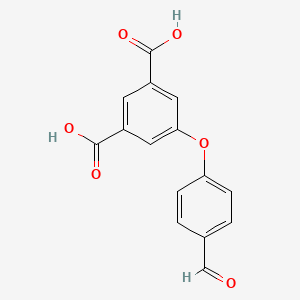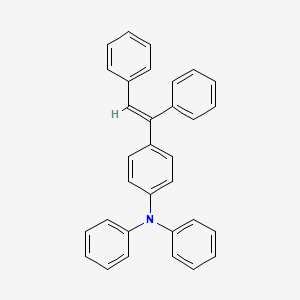
1-(6-Aminobenzofuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminobenzofuran-2-yl)ethanone typically involves the reaction of 6-aminobenzofuran with ethanone under specific conditions. One common method involves the use of nucleophilic substitution followed by cyclization reactions. For instance, the reaction of 6-methoxysalicylaldehyde with chloroacetone and potassium carbonate can yield 1-(6-methoxy-1-benzofuran-2-yl)ethanone .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .
Applications De Recherche Scientifique
1-(6-Aminobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Mécanisme D'action
The mechanism of action of 1-(6-Aminobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methoxybenzofuran-2-yl)ethanone: Similar in structure but with a methoxy group instead of an amino group.
1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone: Contains additional methoxy groups and a methyl group.
2-(6-Amino-2-benzothiazolylthio)-1-(4-fluorophenyl)ethanone: A benzothiazole derivative with similar biological activities.
Uniqueness
1-(6-Aminobenzofuran-2-yl)ethanone is unique due to its specific amino substitution on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-(6-amino-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,11H2,1H3 |
Clé InChI |
JZPPDBSDSWYQPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


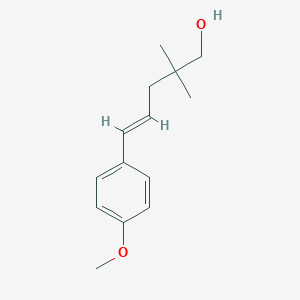

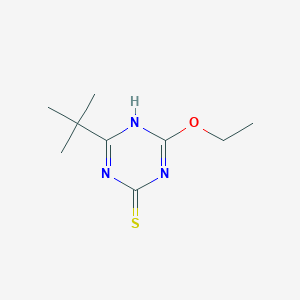

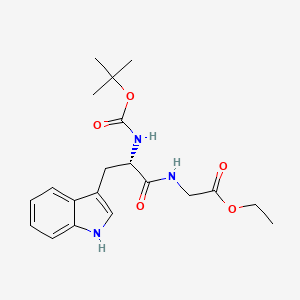
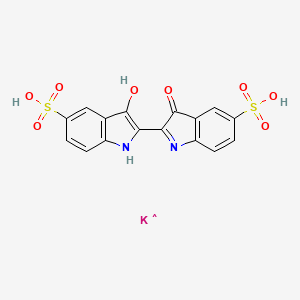
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
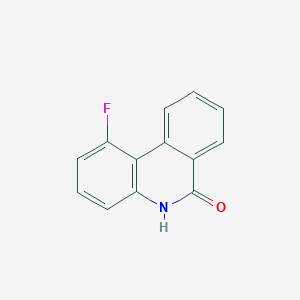

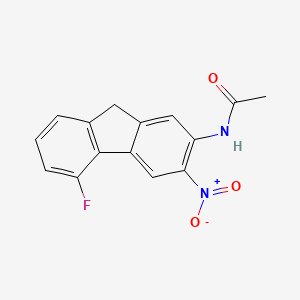
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
